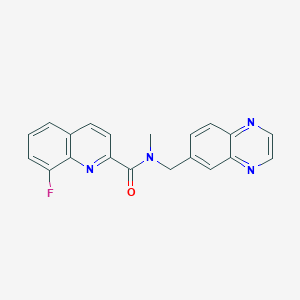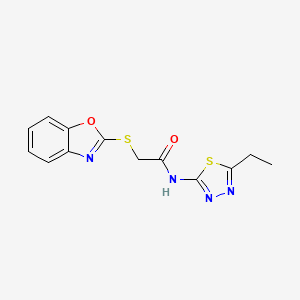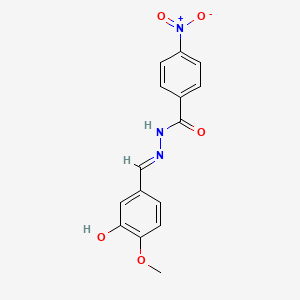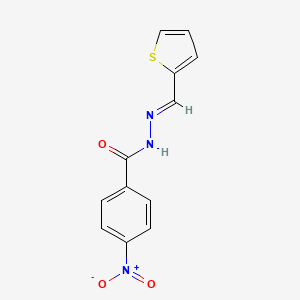
8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide, involves several key steps such as condensation, hydrogenolysis, and reactions with specific reagents. For instance, the synthesis of a related fluorescent quinoline derivative involved condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of the quinoline nucleus, which can be modified by various functional groups to achieve different chemical and physical properties. For example, studies on 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines and their disubstituted versions highlight the versatility of quinoline derivatives in chemical synthesis and the potential for diverse structural modifications (Abdel-Jalil et al., 2000).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including N-methylation, ortho-metalation, and reactions with organolithium compounds. These reactions are crucial for the functionalization and diversification of quinoline-based compounds. For instance, 8-fluoro-6-(methoxymethoxy)quinoline's reactivity against organolithium compounds under different conditions showcases the chemical versatility of these compounds (Stadlwieser, Barbier, & Taylor, 1998).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the synthesis and structural analysis of helical, quinoline-derived oligoamide foldamers demonstrate the impact of molecular design on the physical form and stability of quinoline derivatives (Jiang et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including reactivity, stability, and interactions with other molecules, are subjects of ongoing research. Investigations into the synthesis, reactivity, and potential applications of various quinoline derivatives continue to expand our understanding of these compounds' chemical behaviors (Edmont & Chenault, 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of quinoline derivatives, such as 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide, often involves innovative methods to introduce fluorogenic groupings and other functional modifications to enhance their chemical and physical properties. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping by condensation, highlighting the synthetic versatility of such compounds (Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982).
Biological Applications
Quinolinecarboxamide derivatives have been extensively studied for their potential in biological applications, particularly as radioligands for imaging and as chemosensors. Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for the visualization of peripheral benzodiazepine receptors, an application that underscores the diagnostic potential of these compounds in medical imaging (Matarrese, M., et al., 2001). Similarly, Park et al. (2015) synthesized a chemosensor based on quinoline for monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the utility of such derivatives in environmental monitoring and biological research (Park, G., et al., 2015).
Material Science and Photophysics
The unique photophysical properties of fluorinated quinolinecarboxamides are of interest in material science. Fasani et al. (1999) investigated the photoinduced C-F bond cleavage in fluorinated quinolones, revealing mechanisms that could be harnessed for developing photostable materials and understanding drug phototoxicity (Fasani, E., et al., 1999).
Antimicrobial and Antibacterial Activity
The antimicrobial properties of quinolinecarboxamide derivatives are a significant area of research. Tani et al. (1982) synthesized novel compounds with a fluoromethyl group on quinoline derivatives, showing enhanced antibacterial activities, which underscores the therapeutic potential of such compounds (Tani, J., Mushika, Y., & Yamaguchi, T., 1982).
Propriétés
IUPAC Name |
8-fluoro-N-methyl-N-(quinoxalin-6-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-25(12-13-5-7-16-18(11-13)23-10-9-22-16)20(26)17-8-6-14-3-2-4-15(21)19(14)24-17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTFMQJSGQWNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NC=CN=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)
![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)